molecular formula C26H22ClN3O3 B2899665 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 894911-95-6

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2899665
CAS No.: 894911-95-6
M. Wt: 459.93
InChI Key: RKDQXKZFPGDBTK-UHFFFAOYSA-N
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Description

This compound belongs to the 4-oxo-1,8-naphthyridine class, characterized by a bicyclic aromatic core with a ketone group at position 2. Its structure includes a 4-chlorobenzoyl moiety at position 3 and an acetamide group linked to a 3,5-dimethylphenyl substituent at position 1.

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-10-16(2)12-20(11-15)29-23(31)14-30-13-22(24(32)18-5-7-19(27)8-6-18)25(33)21-9-4-17(3)28-26(21)30/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDQXKZFPGDBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Core structure : Unlike the naphthyridine core in the target compound, 6m features a triazole ring conjugated with a naphthalene ether group.
  • Substituents : The acetamide group in 6m is linked to a 4-chlorophenyl group instead of 3,5-dimethylphenyl.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition between azide and alkyne precursors, contrasting with the multi-step nucleophilic substitution and condensation reactions typical for naphthyridines .

b) N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)

  • Core structure : Shares the 4-oxo-naphthyridine core but differs in substitution at position 3 (adamantyl group vs. 4-chlorobenzoyl).
Functional and Pharmacological Insights
  • Target Compound : The 4-chlorobenzoyl group may enhance π-π stacking with aromatic residues in enzyme active sites, while the 3,5-dimethylphenyl acetamide could reduce metabolic degradation compared to simpler phenyl groups.
  • Compound 6m : The triazole-naphthalene system in 6m might confer improved solubility but lower target affinity compared to the rigid naphthyridine core.

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